N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Synthesis of the Indazole Moiety: The indazole ring can be synthesized through a condensation reaction involving hydrazine and a suitable ketone or aldehyde.
Coupling Reactions: The final coupling of the piperidine, indazole, and pyrrolidine moieties can be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic applications in treating neurological disorders or as an analgesic.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as dopamine or serotonin receptors.
Pathways Involved: The compound may modulate neurotransmitter release or inhibit specific enzymes involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-(1-benzylpiperidin-4-yl)-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group on the indazole ring, which can significantly influence its pharmacological properties and interactions with molecular targets.
Properties
Molecular Formula |
C24H26FN5O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26FN5O2/c25-19-7-4-8-20-22(19)23(28-27-20)30-15-17(13-21(30)31)24(32)26-18-9-11-29(12-10-18)14-16-5-2-1-3-6-16/h1-8,17-18H,9-15H2,(H,26,32)(H,27,28) |
InChI Key |
YFJYUYZYERXWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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